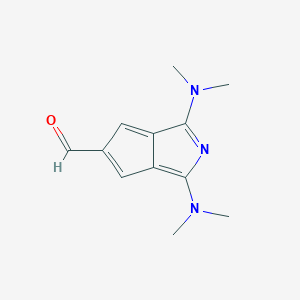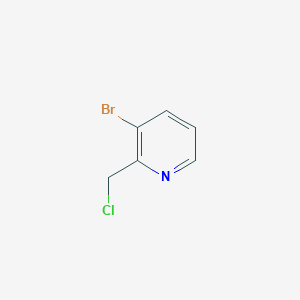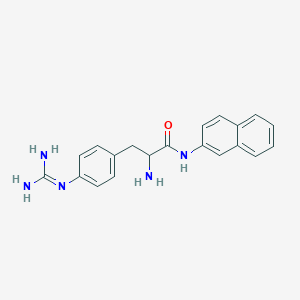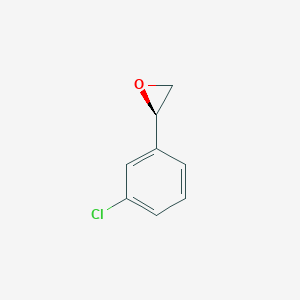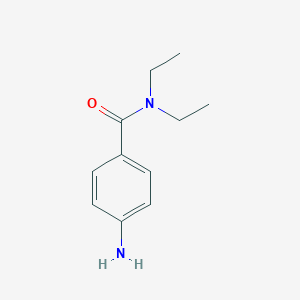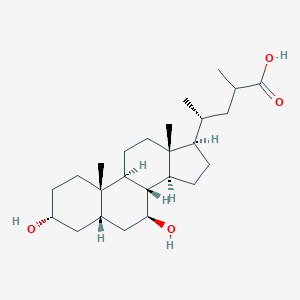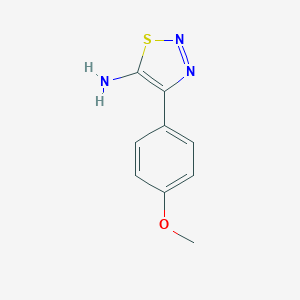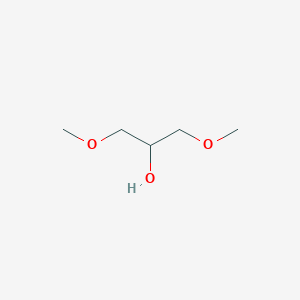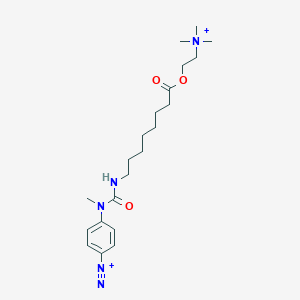
(N'-Methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(N'-Methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea, commonly known as MDPAC, is a chemical compound that has been widely used in scientific research. This compound is a diazonium salt that has been used for the synthesis of various organic compounds. MDPAC has also been used in the development of new drugs and has shown potential in various biochemical and physiological applications.
Wirkmechanismus
The mechanism of action of MDPAC is not fully understood, but it is believed to act as a DNA alkylating agent, which can lead to the inhibition of DNA replication and cell division. MDPAC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
MDPAC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
MDPAC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases. However, MDPAC has some limitations, including its toxicity and potential for side effects. It is important to use caution when handling MDPAC and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the use of MDPAC in scientific research. It has shown potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of MDPAC and to develop more effective and targeted therapies. Additionally, MDPAC could be used in the synthesis of new organic compounds with potential applications in various fields, including medicine and materials science.
In conclusion, MDPAC is a chemical compound that has been widely used in scientific research for the synthesis of various organic compounds, the development of new drugs, and in various biochemical and physiological applications. It has shown potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of MDPAC and to develop more effective and targeted therapies.
Synthesemethoden
The synthesis of MDPAC involves the reaction of N-methyl-4-aminobenzenediazonium tetrafluoroborate with 8-octanoic acid, 2-(trimethylammonium)ethyl ester, and urea. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
MDPAC has been extensively used in scientific research for the development of new drugs and in various biochemical and physiological applications. It has been used in the synthesis of various organic compounds, including substituted benzenes, pyridines, and quinolines. MDPAC has also been used in the development of new antitumor agents and has shown potential as a therapeutic agent for the treatment of cancer.
Eigenschaften
CAS-Nummer |
123252-23-3 |
|---|---|
Produktname |
(N'-Methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea |
Molekularformel |
C21H35N5O3+2 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
2-[8-[[(4-diazoniophenyl)-methylcarbamoyl]amino]octanoyloxy]ethyl-trimethylazanium |
InChI |
InChI=1S/C21H34N5O3/c1-25(19-13-11-18(24-22)12-14-19)21(28)23-15-9-7-5-6-8-10-20(27)29-17-16-26(2,3)4/h11-14H,5-10,15-17H2,1-4H3/q+1/p+1 |
InChI-Schlüssel |
PUSMFBXLQGMPJR-UHFFFAOYSA-O |
SMILES |
CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCCCC(=O)OCC[N+](C)(C)C |
Kanonische SMILES |
CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCCCC(=O)OCC[N+](C)(C)C |
Andere CAS-Nummern |
123252-23-3 |
Synonyme |
(N'-methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea AC7 bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



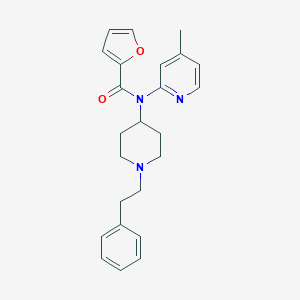
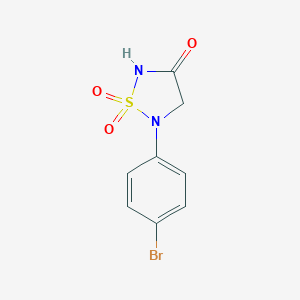
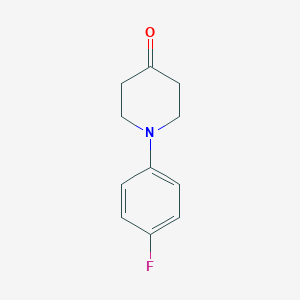
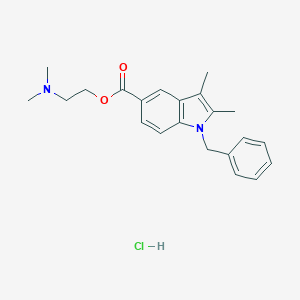
![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
